molecular formula C9H14N2 B3146272 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine CAS No. 59521-37-8

5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine

Cat. No.: B3146272
CAS No.: 59521-37-8
M. Wt: 150.22 g/mol
InChI Key: ZUKPJWWZCVPDOI-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activities

A study investigated the synthesis and insecticidal activities of hexahydroimidazo[1,2-a]pyridine derivatives. Compounds with an endo-conformation displayed significant insecticidal activities against cowpea aphid and armyworm, indicating the importance of conformation in their effectiveness (Shao et al., 2010).

Synthetic Methodology

Research on the stereoselective synthesis of hexahydroimidazo[1,2-a]quinolines using a novel one-pot domino ring-opening cyclization method was conducted. This method, which involves hydroarylation and hydroamination steps, demonstrates the potential for efficient synthesis of complex hexahydroimidazo derivatives (Pradhan et al., 2020).

Molecular Oxygen Hydroxylation

A study explored the reaction of O-Methylcaprolactim with α-amino acids, resulting in the production of hydroxylated derivatives of 5H-3-oxo-2,3,6,7,8,9-hexahydroimidazo[1,2-a]azepines. This research contributes to understanding the chemical reactions and structural elucidation of hydroxylated hexahydroimidazo derivatives (Campagna et al., 1990).

Novel Reversed Cyclonucleoside Analogues

The creation of novel reversed cyclonucleoside analogues, which are part of the 2,5-epoxyimidazo[1,5-a][1,3]diazocine and 5,8-epoxy[1,2,3]triazolo[1,5-a][1,3]diazocine systems, was achieved. These compounds have therapeutic potential and their molecular shape has been analyzed via molecular modeling (Ewing et al., 1999).

Antiproliferative Activity

A study synthesized new derivatives containing the polycyclic system 5,7:7,13-dimethanopyrazolo[3,4-b]pyrazolo[3',4':2,3]azepino[4,5-f]azocine. These molecules show structural complexity akin to biologically active natural products and exhibit in vitro antiproliferative activity against various human cancer cell lines (Maggio et al., 2014).

Future Directions

: FujiFilm Wako Pure Chemical Corporation : WO2015073109 - PatentScope : WO2016123571 - PatentScope : VWR : BenchChem : [SmoLeCule](https://www.smolecule.com/products/s343438

Properties

IUPAC Name

5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-4-7-11-8-6-10-9(11)5-3-1/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPJWWZCVPDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C=CN=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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